Demethyl Propionitrile Isradipine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

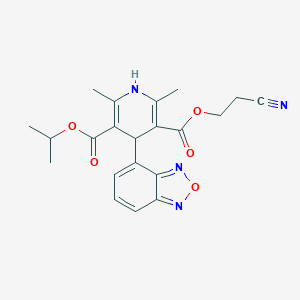

Demethyl Propionitrile Isradipine, also known as this compound, is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Demethyl Propionitrile Isradipine, a derivative of isradipine, is primarily recognized for its role as a calcium channel blocker within the dihydropyridine class. This compound has garnered interest due to its potential therapeutic applications in managing hypertension and possibly neurodegenerative diseases like Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant case studies.

Isradipine, including its demethylated form, functions by inhibiting L-type calcium channels, which are crucial for muscle contraction in vascular smooth muscle. The inhibition of these channels leads to reduced calcium influx, resulting in:

- Decreased arterial smooth muscle contractility : This effect promotes vasodilation and lowers blood pressure.

- Signal amplification : Calcium-induced calcium release from the sarcoplasmic reticulum enhances the vasodilatory response.

The pharmacokinetics of isradipine indicate a high absorption rate (90%-95%) but low bioavailability (15%-24%) due to extensive first-pass metabolism in the liver .

Hypertension Treatment

Isradipine has been extensively studied for its effectiveness in treating hypertension. A meta-analysis of five double-blind clinical trials involving 571 hypertensive patients demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo and other antihypertensive agents. Key findings include:

- Average reduction in diastolic blood pressure : -16.2 mmHg for isradipine versus -5.9 mmHg for placebo.

- Normalization of blood pressure : 66% of patients achieved diastolic blood pressure below 90 mmHg with isradipine compared to 13% on placebo .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of isradipine in Parkinson's disease. In animal models, isradipine exhibited neuroprotective properties that could mitigate dopaminergic neuron degeneration. However, a significant randomized controlled trial involving 336 participants revealed that isradipine did not slow the progression of Parkinson's disease over 36 months .

Case Studies

-

Acute Hypertension in Pediatric Patients :

A retrospective analysis of 282 pediatric patients treated with isradipine for acute hypertension showed a mean decrease in systolic blood pressure of 16.3% and diastolic blood pressure of 24.2%. The most significant reductions were observed in younger children . -

Comparison with Other Antihypertensives :

In a study comparing isradipine with diltiazem, isradipine was found to be more effective in lowering systolic blood pressure (-26 mmHg vs. -15 mmHg) while achieving similar reductions in diastolic blood pressure .

Summary of Biological Activity

| Parameter | Isradipine | This compound |

|---|---|---|

| Class | Dihydropyridine Calcium Channel Blocker | Dihydropyridine Calcium Channel Blocker |

| Mechanism | Inhibits L-type calcium channels | Similar mechanism expected |

| Bioavailability | 15%-24% | Not specifically reported |

| Protein Binding | 95% | Not specifically reported |

| Metabolism | Hepatic | Expected similar hepatic metabolism |

| Clinical Use | Hypertension | Potential neuroprotection |

Applications De Recherche Scientifique

Therapeutic Applications

Cardiovascular Diseases:

- Hypertension: Isradipine is effective in managing mild to moderate essential hypertension, either as monotherapy or in combination with other antihypertensive agents like thiazide diuretics .

- Angina Pectoris: It alleviates symptoms by reducing myocardial oxygen demand through vasodilation .

Neuroprotective Effects:

Recent studies suggest that isradipine may slow the progression of Parkinson's disease by diminishing calcium-dependent neuronal damage. In animal models, chronic administration has shown protective effects on substantia nigra dopaminergic neurons against neurotoxic agents .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c1-11(2)29-21(27)17-13(4)23-12(3)16(20(26)28-10-6-9-22)18(17)14-7-5-8-15-19(14)25-30-24-15/h5,7-8,11,18,23H,6,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPYQWROKBMFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.